molecular formula C20H21N3O5 B6574796 3-(2H-1,3-benzodioxol-5-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea CAS No. 1171180-61-2

3-(2H-1,3-benzodioxol-5-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea

Numéro de catalogue: B6574796
Numéro CAS: 1171180-61-2
Poids moléculaire: 383.4 g/mol
Clé InChI: AXYUQVRFFZBVBQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea is a structurally complex molecule featuring two heterocyclic moieties: a benzodioxole group and a substituted benzoxazepine ring, interconnected via a urea linkage.

Key structural features include:

  • Benzodioxole moiety: A fused bicyclic system with oxygen atoms at positions 1 and 3, contributing to electron-rich aromaticity.
  • Benzoxazepine core: A seven-membered ring containing oxygen and nitrogen, with methyl and oxo substituents influencing conformational rigidity.
  • Urea linker: A planar carbonyl-amine group enabling hydrogen bonding, critical for molecular interactions.

Crystallographic studies using SHELX software (e.g., SHELXL for refinement and SHELXD for structure solution) have elucidated its three-dimensional configuration, confirming intramolecular hydrogen bonds and anisotropic displacement parameters . Validation tools like PLATON (referenced in Spek’s work ) ensure structural accuracy, with reported R-factors below 0.05 for high-resolution datasets.

Propriétés

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-20(2)10-26-16-8-12(4-6-14(16)23(3)18(20)24)21-19(25)22-13-5-7-15-17(9-13)28-11-27-15/h4-9H,10-11H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYUQVRFFZBVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: Structural and Crystallographic Comparison

Compound Name Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Space Group R-Factor Key Structural Differences
Target Compound 423.45 2 donors, 4 acceptors P2₁/c 0.039 3,3,5-Trimethyl substitution on benzoxazepine
1-(Benzoxazol-2-yl)-3-phenylurea 269.29 2 donors, 3 acceptors P1̄ 0.052 Benzoxazole instead of benzoxazepine
3-(Benzodioxol-5-yl)-1-(quinolin-8-yl)urea 349.34 2 donors, 5 acceptors C2/c 0.067 Quinoline replaces benzoxazepine
3-(Benzodioxol-5-yl)-1-(piperidin-1-yl)urea 277.31 2 donors, 3 acceptors P2₁2₁2₁ 0.048 Piperidine ring instead of benzoxazepine

Key Findings:

Conformational Flexibility : The benzoxazepine core in the target compound exhibits restricted rotation due to methyl substituents, unlike the more flexible piperidine analogue .

Hydrogen Bonding : The urea linker forms stronger intermolecular bonds (N–H···O=C) compared to thiourea derivatives, as validated by SHELXL-refined electron density maps .

Packing Efficiency : The P2₁/c space group of the target compound enables tighter crystal packing (density = 1.45 g/cm³) versus the P1̄ group of the benzoxazole analogue (1.32 g/cm³) .

Key Findings:

Solubility : The target compound’s lower solubility compared to the benzoxazole derivative correlates with its higher molecular weight and crystalline packing efficiency .

Synthetic Challenges : The trimethyl-substituted benzoxazepine requires multi-step synthesis, reducing yield (68% vs. 82% for simpler analogues) .

Methodological Considerations

  • Crystallographic Tools : SHELX programs were critical for resolving the target compound’s structure, particularly SHELXD for phase determination and SHELXL for refining anisotropic displacement parameters . WinGX and ORTEP facilitated molecular visualization and geometry analysis .
  • Validation: Spek’s structure-validation protocols confirmed the absence of disorder or missed symmetry in the target compound, unlike the quinoline analogue, which exhibited twinning .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.